![molecular formula C13H16N2O2 B2450325 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1797096-59-3](/img/structure/B2450325.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used in this analysis.Chemical Reactions Analysis
This involves discussing the reactions the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Novel Synthesis Applications
- Research on trichloro-substituted oxabicyclo compounds demonstrates advanced synthetic routes to produce α-oxo acetals and oxabicyclic compounds, which are precursors to 2-alkoxy-3-hydroxytropones and 2,7-dihydroxytropones. These compounds have potential applications in medicinal chemistry and drug development due to their structural complexity and functional versatility (Zinser, Henkel, & Föhlisch, 2004).
Antibacterial Activity
- A study on novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives highlights their synthesis and evaluation for antibacterial activity. Such derivatives represent a promising area of research for developing new antibacterial agents, showcasing the potential of azabicyclo compounds in addressing drug resistance and infection control (Reddy, A. B. Reddy, G. R. Reddy, & P. R. Reddy, 2011).
Catalysts for Enantioselective Synthesis
- The synthesis of azabicyclooctan-8-ol derivatives and their application as catalysts (chemzymes) for the enantioselective reduction of various ketones to chiral secondary alcohols demonstrates the utility of azabicyclo compounds in organic synthesis and chiral chemistry. This research highlights the role of azabicyclo compounds in facilitating selective reactions, crucial for pharmaceutical synthesis and the production of enantiomerically pure substances (Corey, Chen, & Reichard, 1989).
Antitumor Agents
- The development of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one and its potential as a broad-spectrum antitumor agent underscores the importance of azabicyclo and related heterocyclic compounds in cancer research. Such compounds offer new avenues for the development of chemotherapeutic agents with novel mechanisms of action (Stevens et al., 1984).
Chemical Transformations and Synthetic Pathways
- Studies on the acid-catalyzed rearrangement of azabicycloacetals and their use in synthesizing complex sugars and derivatives illustrate the compound's role in synthetic organic chemistry, particularly in constructing complex molecular architectures from simpler precursors. This research has implications for the synthesis of natural products and the exploration of novel chemical pathways (Nativi, Reymond, & Vogel, 1989).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and other hazards. Proper handling and disposal procedures are also typically mentioned.
Future Directions
This involves discussing potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-12(9(2)17-14-8)13(16)15-10-4-3-5-11(15)7-6-10/h3-4,10-11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCPCGASYMIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

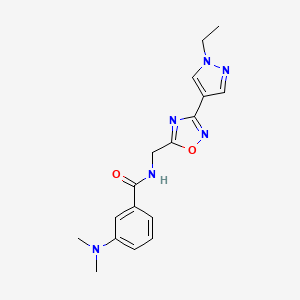

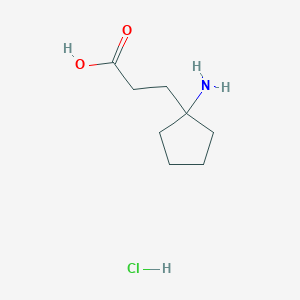
![2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B2450248.png)
![N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2450249.png)
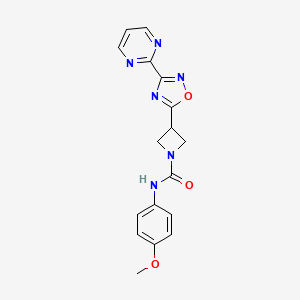
![Ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2450252.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450253.png)
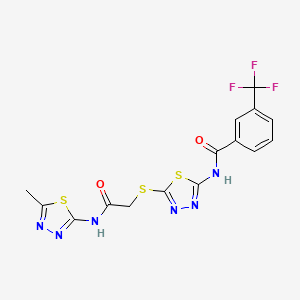

![Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate](/img/structure/B2450260.png)
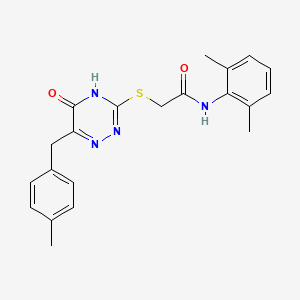
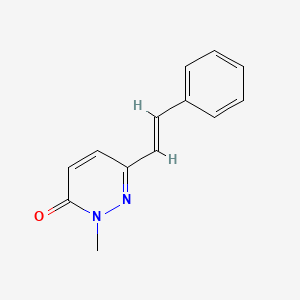
![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)